7-Methoxy-5-azaspiro[3.4]octane
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems, where two rings are fused at a single atom known as the spiro atom, are of paramount importance in organic chemistry. tandfonline.com Their inherent three-dimensionality provides a distinct advantage over flat, aromatic systems, allowing for more specific and potent interactions with biological targets such as proteins. tandfonline.com This conformational rigidity limits the number of accessible conformations, which can be crucial for designing molecules with high selectivity and improved pharmacokinetic properties. researchgate.netnih.gov
The introduction of a spirocyclic core into a molecule increases its fraction of sp3 hybridized carbons (Fsp3), a parameter that has been correlated with a higher probability of clinical success for drug candidates. bldpharm.com This is attributed to the more complex, three-dimensional shapes that can be achieved, leading to better complementarity with the binding sites of biological macromolecules. bldpharm.com Furthermore, spirocycles are prevalent in natural products, which have long served as a source of inspiration for medicinal chemists. tandfonline.com
Overview of Azaspiro[3.4]octane Scaffold Architectures
The azaspiro[3.4]octane scaffold consists of a five-membered cyclopentane (B165970) ring and a four-membered azetidine (B1206935) ring fused at a spirocyclic carbon. This particular arrangement offers a unique combination of rigidity and the potential for diverse functionalization. The nitrogen atom within the azetidine ring provides a convenient handle for introducing various substituents, thereby modulating the physicochemical properties of the molecule. nih.gov
Several synthetic routes to access the azaspiro[3.4]octane core have been developed, often involving annulation strategies that build one ring onto another. rsc.org These methods aim for efficiency and scalability to provide a ready supply of these valuable building blocks for drug discovery programs. nih.govrsc.org The versatility of the azaspiro[3.4]octane scaffold is further highlighted by the existence of various isomers and derivatives, such as diazaspiro[3.4]octanes, which have also shown significant biological activity. mdpi.com
Contextualization of 7-Methoxy-5-azaspiro[3.4]octane within Spirocyclic Research
While the broader azaspiro[3.4]octane class has seen considerable exploration, specific derivatives like this compound represent a more focused area of research. The introduction of a methoxy (B1213986) group at the 7-position of the cyclopentane ring can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability.
The precise location and stereochemistry of the methoxy group are critical factors that can dictate the molecule's interaction with its biological target. The synthesis of such specifically substituted analogs often requires multi-step sequences and careful control of reaction conditions. While detailed research findings on this compound itself are not extensively documented in publicly available literature, its structural features place it firmly within the ongoing quest for novel spirocyclic scaffolds with tailored properties.
Research Landscape and Unexplored Aspects of Azaspiro[3.4]octane Frameworks
The current research landscape for azaspiro[3.4]octane frameworks is vibrant and expanding. researchgate.net Medicinal chemists are actively exploring their potential as scaffolds for a wide range of therapeutic targets. researchgate.net The inherent novelty and rigidity of these structures make them ideal candidates for exploring new chemical space and developing intellectual property. researchgate.net
Despite the progress, there remain significant unexplored avenues. A deeper understanding of the structure-activity relationships (SAR) for various substituents on the azaspiro[3.4]octane core is needed. The development of more efficient and stereoselective synthetic methodologies to access a wider diversity of derivatives is also a key area of future research. researchgate.net Furthermore, the systematic exploration of different substitution patterns, such as that seen in this compound, will be crucial in unlocking the full potential of this promising class of spirocyclic compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
7-methoxy-5-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H15NO/c1-10-7-5-8(9-6-7)3-2-4-8/h7,9H,2-6H2,1H3 |
InChI Key |
ILMVIRYAEAQRBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(CCC2)NC1 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methoxy 5 Azaspiro 3.4 Octane and Analogues
Retrosynthetic Strategies for the Azaspiro[3.4]octane Core
A logical retrosynthetic analysis of 7-Methoxy-5-azaspiro[3.4]octane suggests several potential disconnections. The most straightforward approach involves the disconnection of the spirocyclic junction, breaking the molecule into a substituted cyclopentane (B165970) precursor and a C2-amine synthon, which would form the azetidine (B1206935) ring.
One plausible retrosynthetic pathway begins by disconnecting the methoxy (B1213986) group, suggesting a precursor such as 7-hydroxy-5-azaspiro[3.4]octane . This intermediate could then be accessed via the spirocyclization of a suitably protected azetidine derivative with 3-hydroxycyclopentanone . Alternatively, the methoxy group could be present in the cyclopentanone (B42830) starting material, 3-methoxycyclopentanone nih.gov.
A further disconnection of the azaspiro[3.4]octane core itself leads to two main strategies: formation of the azetidine ring onto a pre-existing cyclopentane, or formation of the cyclopentane ring onto a pre-existing azetidine. The former is often more synthetically accessible. For instance, a key intermediate could be a substituted cyclopentanone that undergoes cyclization with a nitrogen-containing nucleophile.
General Approaches to Spiro[3.4]octane Scaffold Construction
The construction of the azaspiro[3.4]octane scaffold can be achieved through various synthetic methodologies, each with its own advantages and limitations. These general approaches provide a foundation for developing a specific synthesis of the target molecule.
Intramolecular cyclization is a powerful strategy for the formation of the azaspiro[3.4]octane ring system. In one approach, a suitably functionalized cyclopentane derivative can undergo cyclization to form the azetidine ring. For example, a domino radical bicyclization has been utilized for the synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton. This process involves the formation and capture of alkoxyaminyl radicals, leading to the desired spirocycle caltech.edu. While this example forms a pyrrolidine (B122466) ring, the underlying principle of intramolecular radical cyclization could be adapted.
Another approach involves the annulation of a pre-formed ring. For the synthesis of the isomeric 2-azaspiro[3.4]octane, one successful route involved the annulation of a cyclopentane ring onto an existing four-membered ring precursor google.com. This highlights the versatility of building one ring upon the other to construct the spirocyclic core.
| Cyclization Strategy | Key Transformation | Precursors | Reference |
| Domino Radical Bicyclization | Intramolecular 5-exo-trig closure | O-benzyl oxime ethers with an alkenyl moiety | caltech.edu |
| Cyclopentane Annulation | Ring formation on an existing azetidine precursor | Functionalized azetidine | google.com |
| Azetidine Annulation | Ring formation on an existing cyclopentane precursor | Functionalized cyclopentane | google.com |
Cycloaddition reactions provide an efficient means to construct cyclic systems, and they can be applied to the synthesis of azaspiro[3.4]octanes. A [3+2] cycloaddition strategy is particularly relevant for the formation of the five-membered pyrrolidine ring found in some azaspiro systems. For instance, the reaction of an azomethine ylide with a suitable dipolarophile can lead to the formation of a pyrrolidine ring in a stereocontrolled manner. While not directly forming an azetidine, this methodology is crucial in the synthesis of related spiro-pyrrolidine structures and demonstrates a powerful tool for ring construction in spirocyclic systems.
Photochemical [2+2] cycloadditions between imines and alkenes represent another, albeit less common, strategy that can offer stereochemical control at the spirocyclic junction nih.gov.
Spiroannulation involves the formation of a new ring at a spiro center. Several techniques can be envisioned for the construction of the 5-azaspiro[3.4]octane core. One of the most direct methods involves the reaction of a cyclic ketone with a bifunctional reagent that can form the second ring.
For the synthesis of 2-azaspiro[3.4]octane, three successful routes have been developed, one of which involves the annulation of the cyclopentane ring, while the other two involve the annulation of the four-membered azetidine ring google.com. These approaches utilize readily available starting materials and conventional chemical transformations google.com.
A related strategy involves the reaction of a cyclic ketone with a suitable amine precursor under conditions that promote cyclization. For example, reacting a β-amino ketone precursor with cyclopentanone under acidic conditions can facilitate the formation of the azaspiro core through nucleophilic attack of the amine on the carbonyl carbon, inducing ring closure nih.gov.
Specific Reaction Pathways Towards this compound
Based on the general strategies outlined above, a specific synthetic pathway for this compound can be proposed. A plausible route would involve the initial synthesis of a 7-hydroxy-5-azaspiro[3.4]octane intermediate, followed by the methylation of the hydroxyl group.
A potential synthesis could start from 1,3-cyclopentanedione (B128120) wikipedia.org. Selective protection of one ketone and reduction of the other would yield 3-hydroxycyclopentanone. This intermediate could then undergo a spirocyclization reaction with a suitable nitrogen source, such as a protected aminoethyl halide, to form the N-protected 7-hydroxy-5-azaspiro[3.4]octane.
The introduction of the methoxy group at the 7-position can be achieved through various O-methylation techniques eurekaselect.com. The most common and direct method would be the Williamson ether synthesis performed on the 7-hydroxy-5-azaspiro[3.4]octane precursor.
This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this nucleophilic alkoxide with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), would yield the desired this compound. The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being commonly employed.
| Reaction | Reagents | Product | Reference |
| O-Methylation | 1. NaH 2. CH₃I | This compound | eurekaselect.com |
This strategy offers a reliable and high-yielding method for the final step in the synthesis of the target compound. The protection of the nitrogen atom of the azetidine ring would likely be necessary during this step to prevent N-methylation as a side reaction. Subsequent deprotection would afford the final product.
Stereoselective Approaches to this compound
Detailed stereoselective synthetic routes specifically targeting this compound are not extensively described in publicly available literature. However, stereocontrol in the synthesis of related azaspiro compounds, such as spirocyclic oxindoles bearing a 4-methyleneazetidine ring, has been achieved with high diastereoselectivity. One such approach utilizes the stereodirecting effect of a bulky tert-butanesulfinyl chiral auxiliary in the DABCO-catalyzed reaction of isatin-derived ketimines and allenoates, yielding single diastereoisomers. researchgate.net For the synthesis of the related 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, L-proline was employed as a chiral starting material to achieve an optically active product. nih.gov A racemic synthesis of the same system was also developed using a tandem aldol-lactonization reaction. nih.gov These examples suggest that a potential stereoselective synthesis of this compound could be envisioned starting from a chiral precursor or by employing a chiral auxiliary to direct the formation of the stereocenters.
Enantioselective Synthesis of Azaspiro[3.4]octanes
The development of enantioselective methods is crucial for accessing single enantiomers of chiral drug candidates. For the synthesis of azaspiro[2.4]heptane derivatives, a key intermediate for the antiviral drug ledipasvir, a catalytic and enantioselective preparation has been described. mdpi.com This method involves a one-pot double allylic alkylation of a glycine (B1666218) imine analog in the presence of a chinchonidine-derived phase-transfer catalyst. mdpi.com This reaction proceeds with high enantioselectivity, achieving a 95:5 enantiomeric ratio. mdpi.com
Another strategy for achieving enantioselectivity in the synthesis of spiro compounds with an azetidine ring involves organocatalysis. A bifunctional cinchona-type β-isocupridine-based catalyst has been used in the formal [2+2] annulation reaction of isatin-derived N-tert-butylsulfonyl ketimines with allenoates to produce enantioenriched spirocyclic oxindoles. researchgate.net
| Catalyst/Method | Substrate | Product | Enantiomeric Ratio (e.r.) | Reference |
| Chinchonidine-derived phase-transfer catalyst | Glycine imine analog and dibromide | tert-butyl (S)-4-methyleneprolinate | 95:5 | mdpi.com |
| β-isocupridine-based organocatalyst | Isatin-derived N-tert-butylsulfonyl ketimines and allenoates | Enantioenriched spirocyclic oxindoles | Not specified | researchgate.net |
Step-Economic and Scalable Syntheses of Azaspiro[3.4]octane Derivatives
For a synthetic route to be industrially viable, it must be both step-economic and scalable. Researchers have reported step-economic and scalable syntheses of novel thia-azaspiro[3.4]octanes, which serve as multifunctional modules for drug discovery. researchgate.net Although not identical to this compound, the principles of these syntheses can be applied to other azaspiro[3.4]octane derivatives. Facile syntheses of 2-azaspiro[3.4]octane have also been developed using readily available starting materials and conventional chemical transformations, minimizing the need for chromatographic purifications. rsc.org These routes involve either the annulation of the cyclopentane ring or the four-membered azetidine ring. rsc.org
The synthesis of 2,5-dioxaspiro[3.4]octane building blocks, which are three-dimensional analogs of 1,4-dioxanes, has been achieved on a multigram scale. nuph.edu.ua This highlights the potential for developing scalable processes for other spiro[3.4]octane systems.
| Synthetic Strategy | Key Features | Scale | Reference |
| Synthesis of thia-azaspiro[3.4]octanes | Step-economic, scalable | Not specified | researchgate.net |
| Synthesis of 2-azaspiro[3.4]octane | Facile, readily available starting materials, minimal purification | Not specified | rsc.org |
| Synthesis of 2,5-dioxaspiro[3.4]octane building blocks | Multigram scale synthesis | Multigram | nuph.edu.ua |
Catalytic Methods in Azaspiro[3.4]octane Ring System Assembly
Catalytic methods offer efficient and elegant solutions for the construction of complex molecular architectures like the azaspiro[3.4]octane ring system. Iron-catalyzed thiol alkylation has been used to synthesize 3-aryl-3-sulfanyl azetidines from azetidin-3-ols in excellent yield under mild conditions. researchgate.net This reaction proceeds via an azetidine carbocation and demonstrates the utility of iron catalysis in functionalizing the azetidine ring, a core component of azaspiro[3.4]octanes. researchgate.net
Furthermore, rhodium-catalyzed O-H insertion and C-C bond-forming cyclization have been employed in the synthesis of novel oxetane (B1205548) functional groups within spirocyclic frameworks. researchgate.net For the assembly of the spirocyclic core itself, a [3+2] cycloaddition reaction has been utilized for the improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate. researchgate.net As previously mentioned, DABCO has been used as a catalyst in the diastereoselective synthesis of spirocyclic oxindoles containing a 4-methyleneazetidine ring. researchgate.net
| Catalytic Method | Catalyst | Reaction Type | Application | Reference |
| Thiol Alkylation | Iron (Fe) | C-S bond formation | Synthesis of 3-sulfanyl azetidines | researchgate.net |
| O-H Insertion and C-C Cyclization | Rhodium (Rh) | C-O and C-C bond formation | Synthesis of spirocyclic oxetanes | researchgate.net |
| Cycloaddition | Not specified | [3+2] Cycloaddition | Synthesis of 2,6-diazaspiro[3.4]octane | researchgate.net |
| Annulation | DABCO | Annulation | Synthesis of spirocyclic oxindoles | researchgate.net |
Advanced Structural and Conformational Analysis of 7 Methoxy 5 Azaspiro 3.4 Octane Derivatives
Spectroscopic Characterization of Azaspiro[3.4]octane Derivatives (e.g., advanced NMR, X-ray Crystallography)
The unambiguous determination of the complex three-dimensional structure of azaspiro[3.4]octane derivatives relies heavily on a combination of sophisticated spectroscopic and crystallographic techniques. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are indispensable tools in this regard.
Advanced NMR Spectroscopy: One-dimensional (1D) NMR (¹H and ¹³C) provides initial but crucial information about the chemical environment of the protons and carbons within the molecule. For instance, in a related compound, azaspiro[3.4]octane-7-carboxylic acid, specific proton signals can be assigned to the different positions on the cyclopentane (B165970) and azetidine (B1206935) rings. semanticscholar.org
However, the complexity of the overlapping signals in the spectra of such spirocyclic systems often necessitates the use of two-dimensional (2D) NMR techniques. researchgate.net These include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, which is vital for assigning quaternary carbons and piecing together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are paramount for determining the spatial proximity of protons, which is crucial for elucidating the relative stereochemistry and conformational preferences of the molecule. researchgate.netrsc.org
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the precise spatial arrangement of atoms in the solid state. This technique was instrumental in determining the absolute stereochemistry of a representative azetidine derivative salt by analyzing the Flack parameter. researchgate.net For novel bipyrazole derivatives, X-ray analysis confirmed the structure unambiguously, with the crystal data providing detailed unit cell parameters and bond distances. mdpi.com The conformational details of various azaspiro compounds have also been elucidated through X-ray crystallographic structures. researchgate.net
A summary of typical data obtained from these techniques for related compounds is presented below:
| Technique | Information Obtained | Example Application for Azaspiro Derivatives |
| ¹H NMR | Chemical shift (δ), coupling constants (J) | Assigning protons on the azetidine and cyclopentane rings. semanticscholar.org |
| ¹³C NMR | Chemical shift (δ) | Identifying the carbon skeleton and the presence of functional groups. |
| COSY | ¹H-¹H correlations | Mapping the connectivity of protons within each ring of the spiro system. researchgate.net |
| HSQC/HMBC | ¹H-¹³C correlations (short and long range) | Linking the proton and carbon skeletons, crucial for full structural assignment. researchgate.net |
| NOESY/ROESY | Through-space ¹H-¹H correlations | Determining relative stereochemistry and preferred conformations. researchgate.netrsc.org |
| X-ray Crystallography | 3D atomic coordinates, bond lengths, bond angles | Definitive determination of absolute stereochemistry and solid-state conformation. researchgate.netresearchgate.netmdpi.com |
Conformational Preferences and Dynamics of Azaspiro[3.4]octane Systems
Computational studies, often in conjunction with experimental data from NMR and X-ray crystallography, are vital for understanding the conformational preferences and the energy barriers between different conformers. For related spiro systems, such as steroidal spirolactones, detailed conformational analyses have been achieved using a combination of 2D NMR techniques. rsc.org These studies indicate that the ring bearing the spirolactone often adopts a chair-like conformation with a specific axial or equatorial disposition of the spiro-oxygen atom. rsc.org
For azaspiro[3.4]octane systems, the nitrogen atom in the azetidine ring can undergo inversion, potentially leading to different ring puckering modes. The substituents on both rings will significantly influence the conformational equilibrium by minimizing steric interactions. For 7-Methoxy-5-azaspiro[3.4]octane, the methoxy (B1213986) group on the cyclopentane ring would likely adopt a pseudo-equatorial position to minimize steric hindrance with the adjacent azetidine ring.
Stereochemical Elucidation and Configuration Assignment in Azaspiro[3.4]octanes
The presence of the spirocenter and potentially other chiral centers, such as the C7 carbon in this compound, makes stereochemical elucidation a critical aspect of its structural analysis. The determination of the relative and absolute configuration is essential for understanding its chemical and biological properties.
As mentioned, NOESY and ROESY experiments are powerful tools for assigning relative stereochemistry by observing through-space interactions between protons on different rings. For example, a NOE correlation between a proton on the azetidine ring and a proton on the cyclopentane ring can establish their relative orientation.
The assignment of absolute configuration often requires either the use of chiral derivatizing agents, asymmetric synthesis from a starting material of known stereochemistry, or single-crystal X-ray diffraction of a derivative containing a heavy atom (the Flack parameter method). researchgate.net In the broader context of azetidine chemistry, the stereochemistry of cycloaddition reactions to form the azetidine ring has been extensively studied, with the ability to achieve high stereoselectivity. researchgate.net
Influence of Substituents on Azaspiro[3.4]octane Core Geometry
Substituents on the azaspiro[3.4]octane core can exert significant electronic and steric effects, thereby influencing the geometry of both the azetidine and cyclopentane rings.
Electronic Effects: The regioselectivity of ring-opening reactions in unsymmetrical azetidines is highly dependent on the electronic nature of the substituents. magtech.com.cn Electron-withdrawing groups can affect the bond lengths and reactivity of the azetidine ring. In the case of this compound, the electron-donating nature of the methoxy group would have a subtle electronic influence on the cyclopentane ring, which could be transmitted to the spiro-carbon and, to a lesser extent, the azetidine ring.
Chemical Reactivity and Functionalization of the 7 Methoxy 5 Azaspiro 3.4 Octane Scaffold
Reactivity Profiles of the Azaspiro[3.4]octane Nitrogen Atom
The nitrogen atom in the 5-position of the 7-Methoxy-5-azaspiro[3.4]octane core is a secondary amine, which is a key site for functionalization. Its reactivity is influenced by the steric hindrance of the spirocyclic system and the strain of the four-membered ring.
N-Alkylation and N-Arylation: The nitrogen atom can readily undergo N-alkylation with various alkyl halides. The reaction typically proceeds under basic conditions to deprotonate the amine, facilitating nucleophilic attack. Similarly, N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, coupling the amine with aryl halides in the presence of a palladium catalyst and a suitable ligand.
N-Acylation and N-Sulfonylation: The nucleophilic character of the nitrogen allows for straightforward acylation using acyl chlorides or anhydrides to form the corresponding amides. Sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are often performed in the presence of a non-nucleophilic base to neutralize the acid generated.
Reductive Amination: The secondary amine can participate in reductive amination with aldehydes or ketones. This two-step, one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-substituted product.
Use of Protecting Groups: Due to the reactivity of the nitrogen atom, it is often necessary to protect it during multi-step synthetic sequences. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the nitrogen in azaspirocyclic systems, as it can be introduced under mild conditions and readily removed with acid.
Table 1: Representative Reactions of the Azaspiro[3.4]octane Nitrogen Atom
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | N-Alkyl-7-methoxy-5-azaspiro[3.4]octane |
| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl-7-methoxy-5-azaspiro[3.4]octane |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-7-methoxy-5-azaspiro[3.4]octane |
| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-7-methoxy-5-azaspiro[3.4]octane |
| Reductive Amination | Aldehyde or Ketone, NaBH(OAc)₃, Solvent (e.g., DCE, THF) | N-Substituted-7-methoxy-5-azaspiro[3.4]octane |
| N-Protection | Boc₂O, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Boc-7-methoxy-5-azaspiro[3.4]octane |
Transformations Involving the Methoxy (B1213986) Group on the Spiro[3.4]octane Core
The methoxy group at the 7-position is an ether linkage that can be a handle for further functionalization. Its reactivity is primarily centered around cleavage to reveal a hydroxyl group.
Ether Cleavage: The methoxy group can be cleaved to the corresponding alcohol, 7-hydroxy-5-azaspiro[3.4]octane, using various ether-cleavage reagents. Boron tribromide (BBr₃) is a powerful reagent for this transformation. Other methods include the use of strong acids like hydrobromic acid (HBr) or trimethylsilyl (B98337) iodide (TMSI). The choice of reagent depends on the compatibility with other functional groups in the molecule. Selective cleavage of methoxy groups can also be achieved under specific conditions. researchgate.net
Oxidation: The carbon atom bearing the methoxy group is a potential site for oxidation, especially after conversion to the alcohol. Oxidation of the resulting secondary alcohol would yield the corresponding ketone, 5-azaspiro[3.4]octan-7-one. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. nuph.edu.ua
Table 2: Transformations of the Methoxy Group
| Reaction Type | Reagents and Conditions | Product Type |
| Ether Cleavage | BBr₃, CH₂Cl₂; or HBr, heat; or TMSI, CH₃CN | 7-Hydroxy-5-azaspiro[3.4]octane |
| Oxidation (of resulting alcohol) | PCC, CH₂Cl₂; or (COCl)₂, DMSO, Et₃N; or DMP | 5-Azaspiro[3.4]octan-7-one |
Regioselective and Chemoselective Functionalization of Azaspiro[3.4]octane Rings
Achieving regioselective and chemoselective functionalization is crucial for the synthesis of complex molecules based on the this compound scaffold. The different reactivity of the nitrogen atom, the methoxy group, and the C-H bonds of the spirocyclic rings allows for selective modifications.
N-Functionalization vs. C-Functionalization: The nitrogen atom is generally the most nucleophilic and reactive site for electrophilic attack. Therefore, N-functionalization can be achieved selectively in the presence of the methoxy group and the hydrocarbon framework.
Functionalization at the 7-Position: As mentioned, cleavage of the methoxy group provides access to the 7-hydroxy derivative, which can be further functionalized. For instance, the alcohol can be converted to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution reactions.
Functionalization of the Cyclobutane (B1203170) Ring: The C-H bonds on the cyclobutane ring are generally less reactive. However, radical-based reactions or metal-catalyzed C-H activation could potentially be employed for their functionalization, although this is expected to be challenging and may lead to mixtures of isomers.
Reaction Mechanisms of Derivatization and Scaffold Modification
The derivatization of the this compound scaffold proceeds through well-established reaction mechanisms.
N-Functionalization: N-alkylation and N-acylation reactions follow a standard nucleophilic substitution mechanism (SN2 for alkylation with primary halides and nucleophilic acyl substitution for acylation). The nitrogen lone pair acts as the nucleophile attacking the electrophilic carbon of the alkyl halide or acyl chloride.
Ether Cleavage: The cleavage of the methoxy group with reagents like BBr₃ involves the formation of an oxonium ion intermediate. The boron atom coordinates to the ether oxygen, making the methyl group a better leaving group for subsequent nucleophilic attack by the bromide ion.
Oxidation of the Alcohol: The oxidation of the 7-hydroxy derivative to the ketone proceeds via different mechanisms depending on the oxidant. For example, Swern oxidation involves the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular E2 elimination to yield the ketone.
Ring-Opening and Rearrangement Reactions of Azaspiro[3.4]octanes
The strained nature of the four-membered ring in the azaspiro[3.4]octane system makes it susceptible to ring-opening and rearrangement reactions under certain conditions.
Ring-Opening of the Azetidine (B1206935) Ring: The azetidine ring can be opened by strong nucleophiles or under acidic conditions. The reaction is driven by the release of ring strain. For instance, treatment with strong acids in the presence of a nucleophile could lead to the opening of the four-membered ring to form a substituted pyrrolidine (B122466) derivative. The regioselectivity of the ring opening would depend on the substitution pattern and the reaction conditions.
Rearrangement Reactions: Skeletal rearrangements of the spirocyclic system could be induced under thermal or catalytic conditions. For example, acid-catalyzed rearrangements might lead to the formation of fused or bridged bicyclic systems, although specific examples for the this compound scaffold are not well-documented and would be a subject for further research.
Applications of 7 Methoxy 5 Azaspiro 3.4 Octane and Its Analogues As Chemical Building Blocks and Modules
Design and Synthesis of Complex Molecular Architectures Utilizing Azaspiro[3.4]octane Scaffolds
The synthesis of complex molecules using the azaspiro[3.4]octane framework is a strategic area of research, primarily driven by the demand for novel structures in drug discovery. The inherent three-dimensionality of the spirocyclic core allows for the creation of molecules that can explore biological target sites more effectively than their linear or planar counterparts. sigmaaldrich.com Synthetic chemists have developed several robust and step-economic routes to access these scaffolds, which can then be elaborated into more complex architectures. lookchem.comnih.gov
Key synthetic strategies often involve the initial construction of the core spirocycle, followed by the introduction of various functional groups. rsc.orgrsc.org For instance, researchers have reported multi-step sequences that begin with readily available starting materials like cyclobutanone (B123998) or N-Boc-azetidin-3-one to build the azaspiro[3.4]octane skeleton. rsc.orgresearchgate.net Techniques such as [3+2] cycloaddition, annulation of either the azetidine (B1206935) or the cyclopentane (B165970) ring, and intramolecular alkylation have proven effective. rsc.orgresearchgate.netresearchgate.net
Once the core is formed, orthogonally protected functional groups, such as amines or carboxylates, allow for selective modification. lookchem.com This modular approach enables the systematic synthesis of libraries of compounds where substituents are placed with defined stereochemistry and vectoral orientation. For example, the synthesis of various thia- and oxa-azaspiro[3.4]octane analogues has been achieved, providing building blocks with diverse properties for incorporation into larger, biologically active molecules. sigmaaldrich.comlookchem.com The development of enantioselective routes further enhances the utility of these scaffolds, allowing access to specific stereoisomers, which is often crucial for biological activity. lookchem.com
Table 1: Examples of Synthesized Azaspiro[3.4]octane Analogues and Intermediates
| Compound Name | Starting Materials/Key Method | Application/Significance | Source(s) |
| tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | Cyclopentanone (B42830) / Annulation | Key intermediate for 2-azaspiro[3.4]octane synthesis. | rsc.org |
| 6-Benzyl-2,6-diazaspiro[3.4]octane oxalate | [3+2] Cycloaddition | Piperazine (B1678402) substitute for medicinal chemistry. | researchgate.net |
| t-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | Gold-catalyzed cyclization | Building block for oxa-azaspiro[3.4]octane systems. | nih.gov |
| Thia/Oxa-Azaspiro[3.4]octanes | Step-economic routes | Multifunctional modules for drug discovery. | lookchem.comnih.gov |
| 2,6-Diazaspiro[3.4]octane Core | Multi-step route from enolate acylation | Scaffold for antitubercular agents. | mdpi.comresearchgate.net |
Contribution to the Diversification of Chemical Space
A significant contribution of azaspiro[3.4]octane scaffolds is their ability to expand and diversify accessible chemical space. sigmaaldrich.com Medicinal chemistry has historically been dominated by flat, aromatic, sp²-hybridized ring systems. While effective, this has led to the saturation of certain areas of chemical space. Azaspiro[3.4]octanes are sp³-rich scaffolds, meaning they have a higher fraction of tetrahedral carbon atoms, which imparts a distinct three-dimensional character. bldpharm.com This structural complexity is highly sought after as it can lead to improved target selectivity and better physicochemical properties. bldpharm.com
The rigid fusion of two rings at a single carbon atom fixes the conformation of the molecule, reducing the number of rotatable bonds and providing predictable exit vectors for substituents. bldpharm.com This allows chemists to design molecules with precise three-dimensional shapes, a strategy often described as "escaping from flatland". researchgate.netrsc.org By providing novel and rigid frameworks, these spirocycles enable the exploration of previously unfrequented regions of chemical and intellectual property space. sigmaaldrich.comrsc.org The development of synthetic methods to create diverse analogues, such as diaza-, oxa-, and thia-azaspiro[3.4]octanes, further contributes to this diversification by introducing different heteroatoms and functional group arrangements. sigmaaldrich.comlookchem.comnih.gov
Role as Multifunctional Modules in Chemical Synthesis
Azaspiro[3.4]octanes are increasingly viewed not just as scaffolds but as compact, multifunctional modules for chemical synthesis. lookchem.comnih.govnih.gov This perspective is based on their ability to be synthesized with multiple, orthogonally protected functional groups. These functional groups act as "exit vectors" or points of attachment, allowing the spirocyclic core to be seamlessly integrated into larger molecules through various chemical reactions. lookchem.com
Researchers have designed and synthesized collections of these modules with tunable physicochemical properties. lookchem.comresearchgate.net For example, a module might contain a secondary amine for one chemical linkage, an alcohol for another, and a sulfone for modulating properties like solubility or polarity. lookchem.com This modularity provides a powerful tool for lead optimization in drug discovery, where small changes to a molecule's structure can have profound effects on its biological activity and safety profile. The step-economic and scalable syntheses developed for these modules make them practical and attractive for use in extensive medicinal chemistry programs. lookchem.comnih.gov
Development of Novel Linkers and Scaffolds for Chemical Probes
Chemical probes are essential tools for studying biological systems, requiring a scaffold to which a reactive group, a reporter tag, and targeting elements can be attached. nih.govchemicalprobes.org The rigid and well-defined three-dimensional structure of azaspiro[3.4]octanes makes them excellent candidates for the development of novel linkers and scaffolds for such probes. While specific examples featuring 7-Methoxy-5-azaspiro[3.4]octane are not prominent in the literature, the inherent properties of the azaspiro[3.4]octane class are highly suitable for this application.
The defined spatial orientation of substituents on the spirocyclic core allows for the precise positioning of the different components of a chemical probe. rsc.org This can minimize the risk of unintended interactions and improve the probe's selectivity and efficiency. researchgate.net Linker chemistry is critical for the function of probes, often requiring specific release mechanisms, such as pH-sensitive cleavage. nih.gov The functional groups that can be incorporated into the azaspiro[3.4]octane framework can be used to attach such advanced linkers. chemrxiv.org Furthermore, the compact and novel nature of the scaffold can help in creating probes that access new biological targets or possess improved cell permeability and stability. lookchem.com
Utility in Scaffold-Hopping and Isosteric Replacement Strategies
Scaffold hopping is a key strategy in medicinal chemistry where a core molecular structure is replaced with a different one while retaining similar biological activity. This is done to improve properties like metabolic stability, solubility, or to circumvent existing patents. Azaspiro[3.4]octane analogues have emerged as highly effective bioisosteres for common heterocyclic and aromatic rings. researchgate.netenamine.net
Their three-dimensional shape and the ability to position substituents in specific spatial arrangements allow them to mimic the functionality of other chemical groups. For instance, various azaspirocycles have been successfully used as substitutes for piperazine and morpholine (B109124), which are ubiquitous in drug candidates. researchgate.net In one program, replacing a morpholine ring with an azaspirocycle led to lower lipophilicity (logD) and improved metabolic stability. bldpharm.com The 2,6-diazaspiro[3.4]octane core has been identified as an emerging privileged structure, appearing in compounds with diverse biological activities. mdpi.com This demonstrates its value as a versatile replacement scaffold in drug design.
Table 2: Examples of Azaspiro[3.4]octane Analogues in Isosteric Replacement
| Original Scaffold | Replacement Scaffold | Advantage/Purpose | Source(s) |
| Piperazine | 6-Benzyl-2,6-diazaspiro[3.4]octane | Exploration of new chemical and patent space. | researchgate.net |
| Morpholine | 2-Oxa-6-azaspiro[3.4]octane | Exploration of new chemical and patent space. | researchgate.net |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Lowered logD, improved metabolic stability and selectivity. | bldpharm.com |
| Piperidine | 1-Azaspiro[3.3]heptane | Creation of novel patent-free analogues with high activity. | enamine.net |
Applications in Materials Science
While the predominant application of this compound and its analogues is overwhelmingly in medicinal chemistry and the life sciences, their unique structural features suggest potential, albeit largely unexplored, utility in materials science. Spirocyclic compounds, by their nature, can introduce defined kinks and three-dimensional structures into polymer chains or crystal lattices.
Theoretically, incorporating azaspiro[3.4]octane units into polymers could lead to materials with novel conformational properties, influencing factors like porosity, thermal stability, and mechanical strength. The defined stereochemistry and rigidity of the scaffold could be exploited to create materials with highly ordered structures. However, based on available scientific literature, the investigation of azaspiro[3.4]octanes for applications in materials science, such as the development of novel polymers or functional materials, is not a current focus of research. The synthesis of these compounds is complex compared to traditional monomers, which may currently limit their use in this field.
Future Research Directions and Unexplored Avenues in 7 Methoxy 5 Azaspiro 3.4 Octane Chemistry
Emerging Synthetic Methodologies for Enhanced Accessibility
Emerging trends in organic synthesis that could be applied to this target molecule include:
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts could enable the direct and enantioselective synthesis of specific stereoisomers of 7-Methoxy-5-azaspiro[3.4]octane. This is particularly crucial for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity.
C-H Activation/Functionalization: Directly functionalizing the hydrocarbon framework of simpler precursors through C-H activation would represent a significant step forward in synthetic efficiency. This could shorten synthetic sequences and allow for the introduction of the methoxy (B1213986) group or the construction of the spirocyclic core in a more atom-economical manner.
Photoredox Catalysis: The use of visible light to drive chemical reactions offers mild and often novel reaction pathways. Photoredox-mediated cyclization or functionalization reactions could provide new avenues for the construction of the azaspiro[3.4]octane core.
A comparative look at potential synthetic strategies is presented below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Catalytic Asymmetric Synthesis | High enantioselectivity, access to specific stereoisomers. | Catalyst development and optimization can be complex. |
| C-H Activation | Increased atom economy, shorter synthetic routes. | Achieving high regioselectivity and chemoselectivity. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity. | Substrate scope may be limited, optimization of light source and photocatalyst required. |
Advanced Functionalization for Expanded Chemical Diversity
To fully explore the chemical space around this compound, the development of advanced and site-selective functionalization techniques is paramount. Beyond simple modifications of the secondary amine, future research should target the derivatization of the carbocyclic framework.
Key areas for exploration include:
Late-Stage Functionalization: Methodologies that allow for the modification of the fully assembled spirocyclic core are highly desirable. This would enable the rapid generation of a library of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize the entire scaffold for each new derivative.
Bioorthogonal Chemistry: The introduction of functional groups that can undergo bioorthogonal reactions (e.g., click chemistry) would facilitate the use of this compound derivatives as chemical probes in biological systems.
Fluorination and Trifluoromethylation: The strategic incorporation of fluorine atoms or trifluoromethyl groups can significantly impact the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity. Developing methods to selectively introduce these moieties onto the azaspiro[3.4]octane scaffold is a promising research direction.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow and automated processes offers numerous advantages in terms of safety, efficiency, and scalability. nih.govspirochem.com Applying these technologies to the synthesis of this compound could significantly accelerate its investigation.
| Technology | Potential Impact on this compound Synthesis |
| Flow Chemistry | Improved control over reaction parameters (temperature, pressure, reaction time), enhanced safety for hazardous reactions, and streamlined scale-up. nih.govspirochem.com |
| Automated Synthesis | High-throughput synthesis of derivatives for library generation and rapid SAR studies, reduced manual labor and increased reproducibility. researchgate.net |
Development of Novel Analytical Techniques for Azaspiro[3.4]octane Characterization
The unique spirocyclic structure of this compound can present challenges for unambiguous characterization, particularly concerning stereochemistry. While standard techniques like NMR and mass spectrometry are essential, future research could benefit from the development and application of more advanced analytical methods.
Potential areas of focus include:
Chiral Chromatography: The development of robust and efficient chiral stationary phases for HPLC and SFC will be crucial for the separation and analysis of enantiomers and diastereomers of this compound and its derivatives.
Advanced NMR Techniques: The application of more sophisticated 2D and 3D NMR experiments, potentially in combination with computational modeling, can aid in the definitive assignment of relative and absolute stereochemistry.
Crystallographic Methods: While single-crystal X-ray diffraction remains the gold standard for structural elucidation, the development of microcrystal electron diffraction (MicroED) could enable the analysis of much smaller crystals, which are often encountered in early-stage research.
Interdisciplinary Research Opportunities for Azaspiro[3.4]octane Scaffolds
The full potential of this compound will be realized through collaborations that bridge organic chemistry with other scientific disciplines. The spirocyclic nature of this compound imparts a three-dimensional character that is highly sought after in modern drug discovery to improve properties and escape the "flatland" of traditional aromatic compounds. researchgate.net
Key interdisciplinary opportunities include:
Medicinal Chemistry: In-depth investigation of this compound and its derivatives for their potential as scaffolds in the development of novel therapeutics. nih.gov This involves collaboration with biologists and pharmacologists to screen for activity against various biological targets.
Computational Chemistry: The use of computational modeling and simulation to predict the physicochemical properties, conformational preferences, and potential biological activities of novel this compound derivatives can guide synthetic efforts and accelerate the discovery process.
Materials Science: The rigid and well-defined three-dimensional structure of the azaspiro[3.4]octane core could be exploited in the design of new materials with unique properties, such as polymers, liquid crystals, or functional organic frameworks.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across a range of scientific fields.
Q & A
Q. Q1. What are the common synthetic routes for 7-Methoxy-5-azaspiro[3.4]octane, and what are the critical reaction parameters?
Answer: Synthesis typically involves spirocyclization of pre-functionalized precursors. Key steps include:
- Cyclization via intramolecular nucleophilic attack : For example, tert-butyl-protected intermediates undergo ring closure under acidic or basic conditions .
- Functionalization : Methoxy groups are introduced via alkylation or nucleophilic substitution (e.g., using methyl iodide in the presence of a base) .
- Oxidation/Reduction : Post-cyclization modifications, such as ketone reduction or amine oxidation, are critical for tuning reactivity .
Critical Parameters : - Temperature control (±5°C) to avoid side reactions.
- Solvent polarity (e.g., DMF for polar intermediates, THF for non-polar steps).
- Catalysts (e.g., Pd/C for hydrogenation, enzymes for enantioselective steps) .
Advanced Synthesis: Optimizing Enantioselectivity
Q. Q2. How can enantiomeric purity of this compound derivatives be improved during synthesis?
Answer: Enantioselective synthesis requires:
- Chiral auxiliaries : Use of tert-butyl carbamate groups to direct stereochemistry during cyclization .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer (e.g., Candida antarctica lipase B for carboxylates) .
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with transition metals (e.g., Rh, Ru) for hydrogenation or cross-coupling .
Validation : Chiral HPLC or polarimetry (e.g., [α]D²⁵ = +23° for the R-enantiomer) .
Basic Structural Characterization
Q. Q3. What analytical techniques are essential for confirming the spirocyclic structure of this compound?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves bond angles (e.g., 109.5° at spiro center) and confirms bicyclic geometry .
- HRMS : Molecular ion peak matching C₈H₁₃NO₂ (exact mass: 155.0946) .
Advanced Structural Analysis: Computational Modeling
Q. Q4. How can computational methods predict the reactivity of this compound in drug design?
Answer:
- DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G* basis set) to predict electron density at the nitrogen and oxygen sites .
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; prioritize compounds with ΔG < -7 kcal/mol .
- ADMET Prediction : Tools like SwissADME assess logP (ideal range: 1–3) and bioavailability .
Basic Biological Activity Assessment
Q. Q5. What in vitro assays are suitable for initial screening of this compound’s bioactivity?
Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination .
- Cell Viability : MTT assay on cancer lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Receptor Binding : Radioligand displacement (e.g., GPCRs using ³H-labeled antagonists) .
Advanced Mechanistic Studies
Q. Q6. How to investigate the mode of action of this compound in enzyme modulation?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to identify binding pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-enzyme interaction .
Data Contradiction Resolution
Q. Q7. How to resolve discrepancies in reported bioactivity data for spirocyclic compounds?
Answer:
- Replicate Studies : Control variables (pH, solvent, cell passage number) rigorously .
- Structural Analogs : Compare with tert-butyl or oxa/aza variants (see table below) .
- Meta-Analysis : Use tools like RevMan to statistically pool data from independent studies .
| Compound | Bioactivity (IC₅₀, µM) | Key Structural Feature |
|---|---|---|
| This compound | 12.3 ± 1.2 (Kinase X) | Methoxy at C7, spiro N |
| tert-Butyl analog | 8.9 ± 0.9 | Bulky tert-butyl group |
| 5-Oxa analog | >100 | Oxygen replaces spiro N |
Theoretical Frameworks in Spirocyclic Research
Q. Q8. How to align spirocyclic compound research with existing pharmacological theories?
Answer:
- Lock-and-Key Theory : Design analogs to fit enzyme active sites (e.g., methoxy group mimics ATP ribose) .
- Pharmacophore Modeling : Identify essential moieties (e.g., spiro N for hydrogen bonding) using MOE or Schrödinger .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity .
Industrial-Academic Collaboration Barriers
Q. Q9. What methodological challenges arise when scaling up this compound synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
